Undecanamide, N-butyl-11-iodo-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanamide, N-butyl-11-iodo-N-methyl- is an organic compound with the molecular formula C16H32INO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Undecanamide, N-butyl-11-iodo-N-methyl- typically involves the reaction of an appropriate carboxylic acid derivative with an amine. One common method is the reaction of an acid chloride with N-butyl-N-methylamine in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Undecanamide, N-butyl-11-iodo-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Undecanamide, N-butyl-11-iodo-N-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Undecanamide, N-butyl-11-iodo-N-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Additionally, the amide group can form hydrogen bonds, affecting the compound’s solubility and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butyl-11-iodo-N-methylundecanamide: A closely related compound with similar structural features.
ICI-164384: A 3-hydroxy steroid with a similar butyl (methyl)amino group, used as a steroidal antioestrogen.
Uniqueness
Its structure allows for specific interactions and reactivity that may not be observed in similar compounds without the iodine atom .
Eigenschaften
CAS-Nummer |
199529-05-0 |
---|---|
Molekularformel |
C16H32INO |
Molekulargewicht |
381.34 g/mol |
IUPAC-Name |
N-butyl-11-iodo-N-methylundecanamide |
InChI |
InChI=1S/C16H32INO/c1-3-4-15-18(2)16(19)13-11-9-7-5-6-8-10-12-14-17/h3-15H2,1-2H3 |
InChI-Schlüssel |
QZVIPIUGPGKDDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)C(=O)CCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.